Potassium malonate
CAS No.: 13095-67-5
Cat. No.: VC20994200
Molecular Formula: C3H2K2O4
Molecular Weight: 180.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13095-67-5 |
---|---|
Molecular Formula | C3H2K2O4 |
Molecular Weight | 180.24 g/mol |
IUPAC Name | dipotassium;propanedioate |
Standard InChI | InChI=1S/C3H4O4.2K/c4-2(5)1-3(6)7;;/h1H2,(H,4,5)(H,6,7);;/q;2*+1/p-2 |
Standard InChI Key | HCDITHVDEPPNIL-UHFFFAOYSA-L |
SMILES | C(C(=O)[O-])C(=O)[O-].[K+].[K+] |
Canonical SMILES | C(C(=O)[O-])C(=O)[O-].[K+].[K+] |
Introduction
Synthesis Methods
The preparation of potassium malonate can be achieved through several synthetic routes, each offering specific advantages depending on the required scale, purity, and available starting materials.
Laboratory Preparation
The most straightforward laboratory method for preparing potassium malonate involves the neutralization of malonic acid with potassium hydroxide:
-
Malonic acid is dissolved in water to create an aqueous solution.
-
An equimolar amount of potassium hydroxide is gradually added to the solution while maintaining constant stirring.
-
The reaction mixture is typically heated to ensure complete dissolution and reaction.
-
The resulting solution is then evaporated to obtain potassium malonate as a solid.
Industrial Production
On an industrial scale, potassium malonate is commonly produced through the hydrolysis of diethyl malonate or dimethyl malonate, followed by neutralization with potassium hydroxide. This approach is preferred in industrial settings due to the ready availability and cost-effectiveness of the starting materials.
A patented process for preparing the related compound potassium monoethyl malonate (KEM) demonstrates the industrial importance of these compounds. This process involves selective saponification of malonic acid diethyl ester (DEM) with potassium hydroxide under specific conditions to achieve high purity and yield :
Chemical Reactivity and Reactions
Potassium malonate demonstrates significant reactivity patterns that make it valuable in organic synthesis and other applications.
Cyclocondensation Reactions
One of the most important reaction types involving potassium malonate is cyclocondensation with dinucleophiles to form heterocyclic compounds. This reaction pathway is particularly valuable in pharmaceutical synthesis for creating structurally diverse molecules.
The mechanism involves the initial formation of an enolate under basic conditions, enabling nucleophilic alkylation or acylation processes. Subsequent cyclization with appropriate dinucleophiles such as urea or amidines generates six-membered heterocyclic rings that serve as important scaffolds in medicinal chemistry.
Comparative Reactivity with Related Malonates
The reactivity of potassium malonate differs significantly from esterified derivatives such as potassium methyl malonate (C₄H₅KO₄, CAS: 38330-80-2) and potassium ethyl malonate. These differences arise primarily from variations in ionic character, solubility profiles, and the presence of ester groups .
For instance, potassium methyl malonate, with a molecular weight of 156.18 g/mol and a melting point of approximately 190°C (decomposition), exhibits reactivity patterns that reflect its hybrid nature as both a carboxylate salt and an ester .
Similarly, potassium ethyl malonate (KEM) demonstrates unique chemical behavior that makes it particularly valuable as a precursor in pharmaceutical synthesis, especially for compounds with quinolone structures .
Applications in Scientific Research
Organic Synthesis Applications
Potassium malonate serves as a versatile reagent in organic synthesis, particularly in reactions requiring carbon-carbon bond formation. Its applications include:
-
Malonic Ester Synthesis: Potassium malonate functions as a key reagent in this classical synthetic method for creating substituted acetic acids.
-
Building Block for Complex Molecules: It serves as an important intermediate in the synthesis of various organic compounds including pharmaceutical precursors.
-
Heterocyclic Compound Synthesis: Through cyclocondensation reactions, potassium malonate facilitates the formation of medicinally important heterocyclic compounds.
Biological Research Applications
In biological research, potassium malonate primarily functions as a competitive inhibitor of succinate dehydrogenase (SDH), an enzyme integral to the citric acid cycle. This inhibitory activity has significant implications for metabolic studies and cellular energetics research.
The table below summarizes the key parameters of this inhibitory effect:
Parameter | Details |
---|---|
Target Enzyme | Succinate dehydrogenase (EC 1.3.5.1) |
Inhibition Type | Reversible, competitive |
Ka (Affinity) | 10-50 μM (varies by organism) |
Biological Effect | Disrupts mitochondrial electron transport, reducing ATP synthesis |
This inhibitory action makes potassium malonate valuable for studying metabolic pathways, particularly those involving cellular respiration and energy production. Additionally, research indicates that potassium malonate may influence mitochondrial ATP-sensitive potassium channels, potentially regulating cardiac function during ischemic events. |
Biological Activity and Mechanisms
Inhibition of Succinate Dehydrogenase
The primary biological activity of potassium malonate centers on its ability to act as a competitive inhibitor of succinate dehydrogenase. By binding to the active site of the enzyme, it prevents the natural substrate (succinate) from binding, thereby disrupting the citric acid cycle and affecting cellular respiration.
This inhibition has several consequential effects:
-
Reduced ATP Production: Inhibition of SDH leads to decreased electron transport chain activity and subsequently reduced ATP synthesis.
-
Increased Anaerobic Metabolism: Cells may shift toward anaerobic metabolic pathways when SDH is inhibited.
-
Modulation of Reactive Oxygen Species (ROS): Inhibition of SDH can reduce mitochondrial ROS production, potentially offering protective effects against oxidative stress during ischemic events.
Radical Pair Formation and Behavior
Research on radical pairs in potassium hydrogen malonate (a related compound) after X-ray irradiation at 77K reveals interesting behavior that contributes to our understanding of radical chemistry. These studies demonstrate that two types of radical pairs form under these conditions, showing marked differences in their saturation behavior .
Analysis of the saturation curves provides valuable information about:
-
Relative values of spin-lattice relaxation time (T₁)
-
Spin-spin relaxation time (T₂) of the two pair types and corresponding monoradical
The results indicate that relaxation mechanisms differ between radical pair types:
-
One type relaxes via modulation of electron-electron dipolar coupling
-
The other type relaxes like the monoradical via hyperfine interaction
These findings have implications for understanding radical behavior in similar chemical systems and contribute to the broader field of radical chemistry.
Pharmaceutical and Industrial Applications
Pharmaceutical Synthesis
Potassium malonate and its derivatives play significant roles in pharmaceutical synthesis. The related compound potassium monoethyl malonate (KEM) serves as a critical precursor for pharmaceuticals with quinolone structures, necessitating high product purity for these applications .
The importance of purity in these applications cannot be overstated. For pharmaceutical synthesis, the content of dipotassium malonate (DKM) should typically be ≤1% by weight, with optimal preparations achieving levels as low as 0.1-0.3% by weight .
Industrial Uses
In industrial settings, potassium malonate finds applications in:
-
Polymer Production: It serves as a building block for producing various polymers and industrial chemicals.
-
Agricultural Formulations: Its chelating and buffering properties make it useful in agricultural chemistry.
-
Specialty Chemical Synthesis: It functions as an intermediate in the production of various specialty chemicals.
Comparative Analysis with Related Compounds
Understanding potassium malonate in the context of related compounds provides valuable insights into its unique properties and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume